3-Formylrifamycin SV is a derivative of rifamycin, a class of antibiotics known for their effectiveness against bacterial infections, particularly tuberculosis. This compound is characterized by its molecular formula and a molecular weight of 725.78 g/mol. It is classified as an antibiotic and is often utilized in research settings for its biological activity and potential therapeutic applications.
3-Formylrifamycin SV can be synthesized from rifampicin, which is a natural product derived from the bacterium Amycolatopsis rifamycinica. The synthesis processes involve various chemical reactions to modify the rifampicin structure into the desired formyl derivative.
This compound falls under the category of antibiotics, specifically within the rifamycin class. It is recognized for its role in inhibiting bacterial RNA synthesis, making it a valuable agent in treating infections caused by resistant strains of bacteria.
The synthesis of 3-Formylrifamycin SV can be accomplished through several methods. One notable approach involves the oxidation of 3-aminomethylrifamycin SV using acid in the absence of oxidants, leading to the formation of the aldehyde derivative. This method has been shown to yield high purity and efficiency.
The molecular structure of 3-Formylrifamycin SV features a complex arrangement typical of rifamycins, including multiple hydroxyl groups and a formyl group attached to the aromatic system.
CO[C@H]1\C=C\O[C@@]2(C)Oc3c(C)c(O)c4c(O)c(NC(=O)\C(=C/C=C/[C@H](C)[C@H](O)[C@@H](C)[C@@H](O)[C@@H](C)[C@H](OC(=O)C)[C@@H]1C)\C)c(C=O)c(O)c4c3C2=O
InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1
.The primary chemical reaction involving 3-formylrifamycin SV includes its interaction with various nucleophiles due to the reactive aldehyde group. This reactivity can lead to the formation of new derivatives that may exhibit enhanced biological activity.
The mechanism by which 3-formylrifamycin SV exerts its antibacterial effects primarily involves inhibition of bacterial RNA polymerase. This inhibition disrupts RNA synthesis in bacteria, leading to cell death.
3-Formylrifamycin SV has several applications in scientific research:
3-Formylrifamycin SV O-benzyloxime (chemical formula: C₄₅H₅₄N₂O₁₃; PubChem CID: 135554493) is a semisynthetic derivative of rifamycin SV, characterized by the introduction of a benzyloxime moiety at the C3 formyl group [1] [3]. This modification occurs at the aldehyde functionality of 3-formylrifamycin SV (CAS 13292-22-3), a key intermediate with molecular formula C₃₈H₄₇NO₁₃ and molecular weight 725.78 g/mol [2] [5]. The benzyloxime side chain (–CH₂–C₆H₅) replaces the typical hydrazone/oxime groups found in other rifamycin analogs like rifampicin, altering electronic distribution and steric bulk [4] [7]. The compound exhibits specific stereochemical features due to the ansa macrolide backbone, including multiple chiral centers and a naphthoquinone chromophore essential for RNA polymerase binding [4] [10]. Its isomeric purity (E/Z configuration) is crucial for bioactivity, as confirmed by NMR studies of analogous oxime derivatives [7].
Table 1: Key Chemical Identifiers of 3-Formylrifamycin SV O-Benzyloxime
Property | Value | Source/Reference |
---|---|---|
Chemical Formula | C₄₅H₅₄N₂O₁₃ | PubChem CID 135554493 |
Molecular Weight | 819.93 g/mol | Calculated from formula |
Parent Compound | 3-Formylrifamycin SV (CAS 13292-22-3) | LGC Standards [2] |
IUPAC Name | Not fully specified in sources | N/A |
Key Functional Groups | Benzyloxime, quinone, acetate, formyl | [4] [10] |
Table 2: Physicochemical Properties of 3-Formylrifamycin SV (Precursor)
Property | Value | Source |
---|---|---|
Molecular Weight | 725.78 g/mol | BOC Sciences [5] |
Appearance | Black-red solid | MedChemExpress [6] |
Solubility | Chloroform, DMSO, methanol | BOC Sciences [5] |
Storage Conditions | -20°C under inert atmosphere | [6] [10] |
The synthesis of 3-formylrifamycin SV O-benzyloxime emerged from efforts to overcome limitations of early rifamycins. Rifamycin SV (isolated in 1957) and rifampicin (1965) established the pharmacophoric importance of the C3/C4 positions on the naphthofuran ring [4] [8]. By the 1970s, researchers systematically derivatized 3-formylrifamycin SV – accessible via controlled oxidation of rifamycin SV – to generate oximes, hydrazones, and imines [7]. Patent DE2227087C2 (1972) first documented O-benzyloxime derivatives, demonstrating their unexpected activity against rifampicin-resistant Staphylococcus aureus strains at 1–5 μg/mL [7]. This contrasted with earlier oximes (e.g., O-methyloxime), which lacked such activity. The 2000s saw refined synthetic protocols using chloroform/acetic acid catalysis to improve yields of benzyloxime analogs [4]. These innovations positioned 3-formylrifamycin SV as the "linchpin intermediate" for next-generation rifamycins targeting drug-resistant tuberculosis and Gram-positive infections [4] [8].
3-Formylrifamycin SV O-benzyloxime exemplifies strategic chemical modification to evade common resistance mechanisms. Rifamycin resistance primarily arises from mutations in the rpoB gene, altering the RNA polymerase β-subunit and reducing rifampicin binding [4] [8]. The benzyloxime side chain restores binding affinity through:
This compound’s versatility as a synthetic intermediate enables rapid generation of analogs for structure-activity relationship (SAR) studies. Reaction with amines yields imines exhibiting activity against Mycobacterium tuberculosis complex strains [4]. Current research explores hybrid molecules combining benzyloxime with pharmacophores from unrelated antibiotic classes to further circumvent resistance [4] [6].
Table 3: Bioactivity of Select 3-Formylrifamycin SV Derivatives
Derivative | Bioactivity Summary | Reference |
---|---|---|
O-benzyloxime | MIC 1–5 μg/mL vs. rifampicin-resistant S. aureus | Patent DE2227087C2 |
3-(Methyliminomethyl) | Unstable intermediate; oxidizes to quinone-active form | Tetrahedron (2003) |
Pyrimido[4,5-b]rifamycin | Novel chromophore expansion; moderate TB activity | [4] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1